molecular formula C16H15NO2 B11962966 2-(P-Toluoyl)acetanilide CAS No. 3422-75-1

2-(P-Toluoyl)acetanilide

Cat. No.: B11962966
CAS No.: 3422-75-1
M. Wt: 253.29 g/mol
InChI Key: QPPRFURUNQQCOY-UHFFFAOYSA-N
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Description

2-(P-Toluoyl)acetanilide is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.303 g/mol . It is a derivative of acetanilide, where the acetanilide structure is modified by the addition of a p-toluoyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(P-Toluoyl)acetanilide can be synthesized through the reaction of p-toluic acid with acetanilide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(P-Toluoyl)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(P-Toluoyl)acetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(P-Toluoyl)acetanilide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(P-Toluoyl)acetanilide is unique due to the presence of the p-toluoyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

3422-75-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-(4-methylphenyl)-3-oxo-N-phenylpropanamide

InChI

InChI=1S/C16H15NO2/c1-12-7-9-13(10-8-12)15(18)11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)

InChI Key

QPPRFURUNQQCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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